molecular formula C12H12N2O7 B585084 N-(4-Nitrobenzoyl)-D-glutamic acid CAS No. 85646-44-2

N-(4-Nitrobenzoyl)-D-glutamic acid

Cat. No. B585084
CAS RN: 85646-44-2
M. Wt: 296.235
InChI Key: NOJZBJAFCSWMKC-SECBINFHSA-N
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Description

“N-(4-Nitrobenzoyl)-D-glutamic acid” is a derivative of glutamic acid . It is related to 4-Nitrobenzoic acid, which is an organic compound with the formula C6H4(NO2)CO2H . This compound is a pale yellow solid and is a precursor to 4-nitrobenzoyl chloride, the precursor to the anesthetic procaine and folic acid .


Molecular Structure Analysis

The molecular formula of “N-(4-Nitrobenzoyl)-D-glutamic acid” is C12H12N2O7 . The molecular weight is 296.23 . For a related compound, “N-(4-Nitrobenzoyl)-L-glutamic acid diethyl ester”, the molecular formula is C2H5O2CCH2CH2CH(NHCOC6H4NO2)CO2C2H5 .

Scientific Research Applications

  • Synthesis of Alkylated Glutamic Acid Derivatives : N-(4-Nitrobenzoyl)-D-glutamic acid can be used in the synthesis of 4-alkylated glutamic acid derivatives with high diastereoselectivity. This process involves treating N-(4-Nitrobenzoyl)-D-glutamic acid diester with lithium bis(trimethylsilyl)amide to generate a γ-enolate, which then reacts with alkyl halides (Gu & Hesson, 1995).

  • Development of AMPA Receptor Antagonists : It has applications in the development of Glu receptor antagonists acting at the AMPA type of Glu receptors. These antagonists have potential use as neuroprotectants in neurodegenerative diseases such as epilepsy, cerebral ischemia, and other chronic disorders (Catarzi, Colotta, & Varano, 2007).

  • Synthesis for Biological Testing : N-(4-Nitrobenzoyl)-D-glutamic acid is synthesized for biological testing, such as in the preparation of N-[4-(2-naphthyl)]- and N-[4-(2-thienyl)methylaminobenzoyl]-dl-glutamic acids (Gurina, Batulina, Alekseeva, & Pushkareva, 1968).

  • Use in Crystallography : This compound is also used in the study of crystal structures and self-assemblies in pseudopolymorphous crystals of strychninium salts (Białońska & Ciunik, 2006).

  • Intermediate in Methotrexate Synthesis : It plays a role in the synthesis of methotrexate, a medication used in cancer treatment (Lahti, Puurunen, & Hannuksela, 1990).

  • Formation of Homochiral Coordination Polymers : The compound is used in the synthesis of homochiral coordination polymers, which have applications in optical behavior investigation and might be used in nonlinear optical activities (Chen et al., 2012).

  • Involvement in Biosynthetic Pathways : It is involved in biosynthetic pathways, such as in the biosynthesis of 4-hydroxy-3-nitrosobenzamide (Gould, Melville, & Cone, 1996).

  • Catalytic Applications : N-(4-Nitrobenzoyl)-D-glutamic acid is used as a catalyst in the synthesis of organic compounds, demonstrating its utility in green chemistry (Khandan-Barani et al., 2017).

properties

IUPAC Name

(2R)-2-[(4-nitrobenzoyl)amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O7/c15-10(16)6-5-9(12(18)19)13-11(17)7-1-3-8(4-2-7)14(20)21/h1-4,9H,5-6H2,(H,13,17)(H,15,16)(H,18,19)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJZBJAFCSWMKC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)O)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901006226
Record name N-(4-Nitrobenzoyl)glutamic acid
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Molecular Weight

296.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Nitrobenzoyl)-D-glutamic acid

CAS RN

85646-44-2
Record name N-(4-Nitrobenzoyl)-D-glutamic acid
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Nitrobenzoyl)-D-glutamic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Nitrobenzoyl)glutamic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-nitrobenzoyl)-D-glutamic acid
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Citations

For This Compound
1
Citations
ZQ Gu, DP Hesson, JC Pelletier… - Journal of medicinal …, 1995 - ACS Publications
Introduction. Excitatory amino acids (EAAs), such as glutamic acid, play a critical role in both the develop-ing and mature central nervous system (CNS). 1 How-ever, excessive release …
Number of citations: 98 pubs.acs.org

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